molecular formula C7H7Br2NO B1612720 3,5-Dibromo-4-hydroxybenzylamine CAS No. 701-68-8

3,5-Dibromo-4-hydroxybenzylamine

Cat. No.: B1612720
CAS No.: 701-68-8
M. Wt: 280.94 g/mol
InChI Key: XLWJVYYSWQWBNB-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-hydroxybenzylamine (C₇H₆Br₂NO) is a brominated aromatic amine characterized by a hydroxy group at the para position and bromine atoms at the 3 and 5 positions of the benzene ring. The compound’s synthesis involves refluxing 3,5-dibromo-4-hydroxybenzaldehyde with hydrazine in methanol, followed by hydrochloric acid treatment to yield the amine . The amine functional group enhances solubility in polar solvents compared to nitrile or oxime derivatives, which may expand its utility in medicinal chemistry or material science.

Properties

IUPAC Name

4-(aminomethyl)-2,6-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWJVYYSWQWBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597029
Record name 4-(Aminomethyl)-2,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-68-8
Record name 4-(Aminomethyl)-2,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-hydroxybenzylamine typically involves the bromination of 4-hydroxybenzylamine. One common method is to start with 4-hydroxybenzylamine and subject it to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions.

Industrial Production Methods

For industrial production, the process may involve a continuous flow reactor to ensure consistent quality and yield. The use of a solvent-free continuous pipeline reaction device has been reported, which allows for precise control of reaction conditions and minimizes environmental impact. The process involves low-temperature bromination followed by high-temperature bromination, hydrolysis, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-hydroxybenzylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atoms can be reduced to form 4-hydroxybenzylamine.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of 4-hydroxybenzylamine.

    Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromo-4-hydroxybenzylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-hydroxybenzylamine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substitution Pattern Effects

  • Brominated vs. Alkylated/Methoxylated: The 3,5-dibromo substitution in the target compound and bromoxynil/bromofenoxim introduces steric bulk and electron-withdrawing effects, reducing ring reactivity compared to the electron-donating methyl/methoxy groups in 4-hydroxy-3,5-dimethylbenzaldehyde and syringaldehyde. This difference influences their interaction with biological targets; brominated compounds often exhibit stronger biocidal activity .

Pharmacological Potential

    Biological Activity

    3,5-Dibromo-4-hydroxybenzylamine (DBHBA) is a compound of significant interest due to its potential biological activities. It is characterized by its molecular formula C7H7Br2NOC_7H_7Br_2NO and molecular weight of 280.94 g/mol. This compound has been studied for various pharmacological properties, particularly its effects on cellular mechanisms and potential therapeutic applications.

    • Chemical Name: this compound
    • CAS Number: 701-68-8
    • Molecular Formula: C7H7Br2NO
    • Molecular Weight: 280.94 g/mol

    Antimicrobial Properties

    DBHBA has shown promising antimicrobial activity against various strains of bacteria. In a study evaluating the antimicrobial efficacy of several compounds, DBHBA was found to inhibit the growth of Gram-positive bacteria effectively. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

    Cytotoxic Effects

    Research indicates that DBHBA exhibits cytotoxic effects in cancer cell lines. Notably, it has been tested against human colon cancer cells, where it demonstrated significant growth inhibition. The compound induces apoptosis and DNA fragmentation, suggesting that it may act as a potential chemotherapeutic agent. The cytotoxicity profile of DBHBA was compared to established chemotherapeutics, revealing that it could be more effective than some conventional treatments .

    Anti-inflammatory Activity

    In addition to its antimicrobial and cytotoxic properties, DBHBA has been noted for its anti-inflammatory effects. This activity is particularly relevant in the context of respiratory diseases, where inflammation plays a critical role in disease progression. DBHBA's ability to modulate inflammatory pathways could contribute to improved respiratory function and reduced symptoms in conditions such as chronic bronchitis.

    The biological activity of DBHBA can be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity: DBHBA may inhibit specific enzymes involved in cellular metabolism, leading to disrupted energy production and increased apoptosis in malignant cells.
    • Cell Membrane Disruption: The compound's structure allows it to interact with lipid membranes, potentially altering membrane integrity and function.
    • Reactive Oxygen Species (ROS) Generation: DBHBA may induce oxidative stress within cells, further promoting apoptotic pathways.

    Study 1: Antimicrobial Efficacy

    In a controlled laboratory study, DBHBA was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that DBHBA had a minimum inhibitory concentration (MIC) significantly lower than many common antibiotics, suggesting its potential as an alternative treatment option .

    Study 2: Cytotoxicity in Cancer Cells

    A series of experiments were conducted on human colon cancer cells treated with varying concentrations of DBHBA. Results showed that at higher concentrations (above 50 µM), there was a marked increase in apoptosis markers such as cleaved PARP and caspase activation. This study highlights the compound's potential as a lead candidate for further development in cancer therapy .

    Data Tables

    Biological ActivityMechanismReference
    AntimicrobialCell wall synthesis inhibition
    CytotoxicApoptosis induction
    Anti-inflammatoryModulation of inflammatory pathways

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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